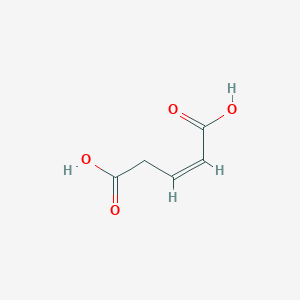
UTP trianion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UTP(3-) is trianion of UTP arising from deprotonation of three of the OH groups from the triphosphate moiety. It is a conjugate base of an UTP.
Applications De Recherche Scientifique
1. Bioengineering and Tissue Engineering
UTP trianion is explored in the field of bioengineering, particularly in the context of tissue engineering. A study investigated the basic aspects of bioengineering by developing a whole-uterus scaffold for uterus tissue engineering experiments in rats. Decellularization was achieved using detergents and ionic solutions, and the study compared the biochemical and mechanical properties of the resulting matrix using different protocols. This research contributes to the development of improved decellularization protocols for organs and creates new opportunities for in vitro and in vivo whole-uterus tissue engineering applications (Hellström et al., 2014).
2. Material Science and Nanotechnology
This compound is used in material science and nanotechnology. A novel method was reported for assembling a small anion with exfoliated Mg-Al-layered double hydroxide (LDH) nanosheets into ordered ultrathin films (UTFs). The method employed the layer-by-layer assembly technique and demonstrated that UTFs exhibit higher blue-polarized photoemission character and a longer fluorescence lifetime than the Na(3)AQS film. This provides a feasible method for immobilizing small anions into the gallery of LDHs, which is significant in the field of material science and nanotechnology (Li et al., 2011).
3. Genetic Engineering and Molecular Biology
This compound plays a role in genetic engineering and molecular biology. The study of nucleotide receptor transactivation of receptor tyrosine kinase by this compound demonstrated a novel mechanism where a nucleotide receptor transactivates a receptor tyrosine kinase to generate an inflammatory response associated with atherosclerosis (Seye et al., 2004). Additionally, europium cryptate-tethered ribonucleotide labeling of RNA, which uses this compound, was explored for RNA detection by time-resolved amplification of cryptate emission. This labeling technique is crucial for nonisotopic labeling of RNA and homogeneous detection assays, highlighting its significance in molecular biology research (Alpha-Bazin et al., 2000).
4. Chemical Engineering and Process Control
The application of this compound in chemical engineering and process control is evident in the study of the Uniform Trigonometrization Method (UTM) for singular control problems. The study demonstrated the ability of the UTM to handle complex chemical engineering problems with both singular controls and state path constraints, offering insights into the conceptual design and alternate direct techniques (Mall et al., 2020).
Propriétés
Formule moléculaire |
C9H12N2O15P3-3 |
|---|---|
Poids moléculaire |
481.12 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
PGAVKCOVUIYSFO-XVFCMESISA-K |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



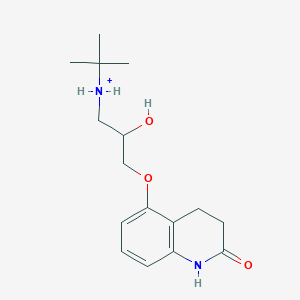


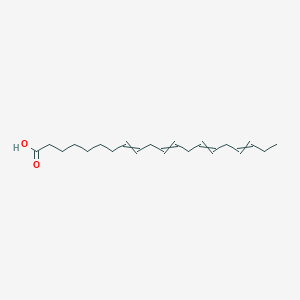
![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
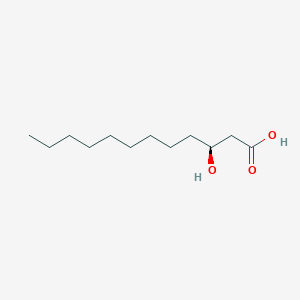
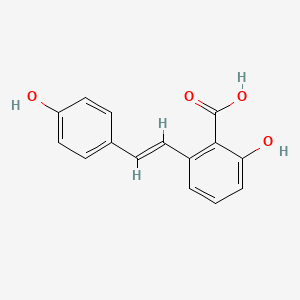

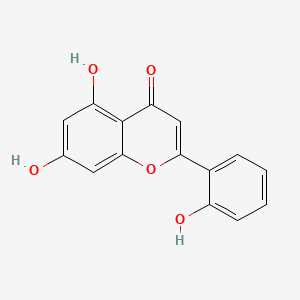
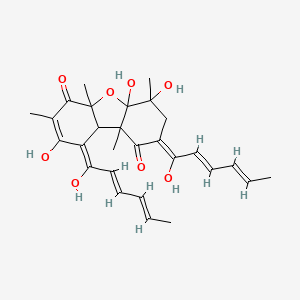
![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)
